molecular formula C10H8F3N B8658397 1H-Indole, 1-methyl-2-(trifluoromethyl)-

1H-Indole, 1-methyl-2-(trifluoromethyl)-

Cat. No.: B8658397
M. Wt: 199.17 g/mol
InChI Key: ZSULBIXBFIVXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole, 1-methyl-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C10H8F3N and its molecular weight is 199.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole, 1-methyl-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 1-methyl-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8F3N

Molecular Weight

199.17 g/mol

IUPAC Name

1-methyl-2-(trifluoromethyl)indole

InChI

InChI=1S/C10H8F3N/c1-14-8-5-3-2-4-7(8)6-9(14)10(11,12)13/h2-6H,1H3

InChI Key

ZSULBIXBFIVXPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-methyl-2-iodoindole (4.40 g, 17.3 mmole), sodium trifluoroacetate (24.0 g, 176.5 mmole) and copper(I) iodide (17.1 g, 89.8 mmole) in N-methylpyrrolidone is heated at 160° C. for 6 hours, cooled to room temperature, diluted with water and filtered through diatomaceous earth to remove copper salts. The filtrate is extracted with ether. The extracts are combined, washed with water, dried over MgSO4 and concentrated in vacuo to give a residue. The residue is chromatographed using silica gel and 4:1 hexanes:ethyl acetate as eluent to give the title product as a pale yellow oil which crystallized on standing, 119 g (37% yield), mp 28°-32° C., identified by IR, 1HNMR and 19FNMR analyses.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
sodium trifluoroacetate
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
17.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
37%

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